2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound features a unique structure characterized by an iodine atom and methoxy groups attached to a phenyl ring, along with a methoxy group linked to the chromen-4-one core. The molecular formula for this compound is , and it has a molecular weight of 408.19 g/mol. Its International Union of Pure and Applied Chemistry name is 2-(3-iodo-4-methoxyphenyl)-7-methoxychromen-4-one, and its Chemical Abstracts Service number is 15837-61-3.
The synthesis of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one typically involves several steps starting from readily available precursors. One common synthetic route includes:
Industrial production may adapt these methods for larger-scale synthesis, employing continuous flow reactors and advanced purification techniques to optimize yield and purity.
The molecular structure of 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one can be depicted as follows:
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)IThe structure features a benzopyran ring system with various substituents that influence its chemical reactivity and potential biological activity .
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects, including potential anticancer or antimicrobial activities . The exact pathways can vary depending on the specific application being studied.
| Property | Value |
|---|---|
| Molecular Weight | 408.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
| CAS Number | 15837-61-3 |
The physical properties such as melting point have not been extensively documented in available literature but are crucial for practical applications in synthesis and formulation .
2-(3-Iodo-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has several potential applications in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2